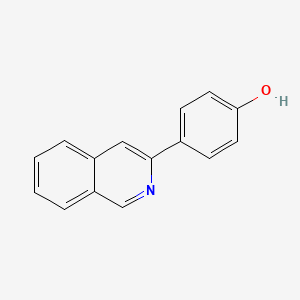
メチルスピナザリン
概要
説明
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is a naphthoquinone bacterial metabolite that has been found in Streptomyces species. It is known for its role as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . The compound has a molecular formula of C11H8O6 and a molecular weight of 236.18 g/mol .
科学的研究の応用
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione has several scientific research applications, including:
Antimicrobial Activity: It exhibits activity against a broad range of bacteria, including antibiotic-resistant strains.
Antiprotozoal Activity: The compound has shown effectiveness against Leishmania parasites, which cause leishmaniasis.
Cardiovascular Research: 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione decreases blood pressure in spontaneously hypertensive rats, making it a valuable tool for studying hypertension.
準備方法
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is typically isolated from bacterial cultures of Streptomyces species. The synthetic routes for its preparation involve the fermentation of these bacteria under controlled conditions. The compound can be extracted and purified using various chromatographic techniques
化学反応の分析
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert methylspinazarin into its hydroquinone form.
Substitution: The hydroxyl groups in methylspinazarin can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione exerts its effects primarily by inhibiting catechol O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, which are neurotransmitters involved in various physiological processes. By inhibiting COMT, methylspinazarin increases the levels of catecholamines, leading to various biological effects such as decreased blood pressure .
類似化合物との比較
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is unique due to its specific inhibition of COMT. Similar compounds include:
Dihydromethylspinazarin: Another COMT inhibitor produced by Streptomyces.
Naphthoquinones: A class of compounds with similar structures but varying biological activities.
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione stands out due to its selective inhibition of COMT over other enzymes like tyrosine hydroxylase and dopamine-β-hydroxylase .
特性
IUPAC Name |
2,3,5,8-tetrahydroxy-6-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,12-13,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLPYHMWBMMBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41768-12-1 | |
| Record name | Methylspinazarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041768121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methylspinazarin and what is its known biological activity?
A1: Methylspinazarin is a natural product produced by the bacteria Streptomyces []. It acts as a catechol-O-methyl transferase (COMT) inhibitor [, ]. COMT is an enzyme involved in the breakdown of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine.
A2: While the provided abstracts do not detail the structural characterization of Methylspinazarin, they do mention a related compound, dihydromethylspinazarin, also produced by Streptomyces and acting as a COMT inhibitor [, ]. The "dihydro" prefix suggests a structural difference likely involving the reduction of a double bond in Methylspinazarin. Further investigation into the chemical literature would be needed to obtain the specific structural details of Methylspinazarin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)












